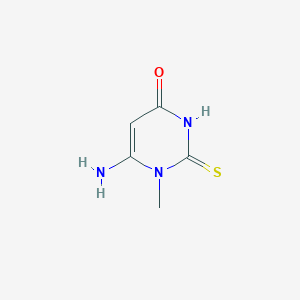

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMIOUTTYHCOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355713 | |

| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16837-08-4 | |

| Record name | 6-Amino-2,3-dihydro-1-methyl-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16837-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a pivotal heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in the synthesis of novel therapeutic agents.

Introduction: The Significance of a Versatile Scaffold

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly known in the literature as 6-amino-2-thiouracil, is a substituted pyrimidine derivative of significant interest. Its structure, featuring multiple reactive sites—an amino group, a lactam-lactim system, and a thiourea moiety—renders it an exceptionally versatile precursor for the synthesis of a wide array of fused heterocyclic systems.[1][2][3] These resulting complex molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties, making 6-amino-2-thiouracil a valuable starting material in drug discovery programs.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a starting material is critical for its effective application in complex synthetic routes.

General Properties

The core physical and chemical identifiers for 6-amino-2-thiouracil are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one | [4] |

| Synonyms | 6-Amino-2-thiouracil, 6-Amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one | [5] |

| CAS Number | 1004-40-6 | [5] |

| Molecular Formula | C₄H₅N₃OS | [4] |

| Molecular Weight | 143.17 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | >300 °C (decomposes) | [6][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Soluble in 1 N NaOH | [6][8] |

| pKa | 7.92 ± 0.20 (Predicted) | [6] |

Spectroscopic Characterization

The structural elucidation of 6-amino-2-thiouracil and its derivatives relies heavily on spectroscopic methods.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows three key signals corresponding to the NH, amino (NH₂), and vinyl (C₅-H) protons.[9] The chemical shifts can vary slightly based on solvent and concentration, but representative values are in the regions of 11.3-12.0 ppm (NH), 6.4-6.5 ppm (NH₂), and 4.9-5.0 ppm (C₅-H).[9]

-

¹³C NMR (DMSO-d₆): The carbon spectrum is instrumental in confirming the pyrimidine ring structure and the presence of the thione and carbonyl groups. Characteristic peaks are observed for the C=S, C=O, and the olefinic carbons of the pyrimidine ring.[9]

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key vibrational bands include those for N-H stretching of the amino and amide groups, C=O stretching, and the characteristic thioamide bands.[10][11]

Mass spectrometry confirms the molecular weight of the compound. The exact mass is a crucial piece of data for verifying the elemental composition.

Synthesis and Purification

The synthesis of 6-amino-2-thiouracil is a well-established procedure, typically involving the condensation of ethyl cyanoacetate with thiourea in the presence of a strong base.

Synthetic Protocol

This protocol is based on established literature procedures and provides a reliable method for the laboratory-scale synthesis of 6-amino-2-thiouracil.[6][12]

Reaction Scheme:

A simplified reaction scheme for the synthesis of 6-amino-2-thiouracil.

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. The amount of sodium should be equimolar to the ethyl cyanoacetate.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it dissolves. Then, add ethyl cyanoacetate dropwise to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product will precipitate. Filter the precipitate and wash it with cold ethanol.

-

Purification: Dissolve the crude product in water and acidify the solution with a weak acid, such as acetic acid, to a pH of approximately 6.[12] The purified 6-amino-2-thiouracil will precipitate out of the solution.

-

Drying: Filter the purified product, wash it with cold water, and dry it under vacuum to obtain a white to off-white crystalline solid.

Causality in Experimental Choices

-

Choice of Base: Sodium ethoxide is a strong base necessary to deprotonate the active methylene group of ethyl cyanoacetate, facilitating its nucleophilic attack on the thiourea.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the sodium ethoxide.

-

Acidification: The use of a weak acid like acetic acid for precipitation is crucial to avoid hydrolysis of the product, which might occur under strongly acidic conditions.

Chemical Reactivity and Tautomerism

The rich chemistry of 6-amino-2-thiouracil stems from its multiple reactive sites and its existence in different tautomeric forms.

Tautomerism

6-Amino-2-thiouracil can exist in several tautomeric forms due to proton migration between the nitrogen, oxygen, and sulfur atoms. The predominant form is the 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, but the thione-thiol and lactam-lactim equilibria play a significant role in its reactivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. 6-Aminothiouracil CAS#: 1004-40-6 [m.chemicalbook.com]

- 7. tnjchem.com [tnjchem.com]

- 8. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential biological activities and applications in drug discovery, drawing comparisons with structurally related molecules. Safety, handling, and detailed characterization data are also provided to support further research and development efforts.

Introduction

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-amino-1-methyl-2-thiouracil, belongs to the thiouracil class of compounds, which are analogs of the naturally occurring pyrimidine uracil. Thiouracil derivatives have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. The introduction of a methyl group at the N1 position and an amino group at the C6 position of the 2-thiouracil scaffold can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced or novel pharmacological activities. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this specific N1-methylated aminothiouracil derivative.

Chemical Structure and Properties

The chemical structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is characterized by a pyrimidine ring system with key functional groups that dictate its chemical behavior and biological interactions.

Molecular Structure:

Figure 1: Chemical structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Physicochemical Properties:

A summary of the key physicochemical properties of the compound is presented in Table 1. These properties are essential for understanding its solubility, stability, and suitability for various experimental and formulation purposes.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃OS | - |

| Molecular Weight | 157.19 g/mol | - |

| CAS Number | 16837-08-4 | - |

| Appearance | White to pale yellow powder | Inferred from related compounds |

| Melting Point | >300 °C (decomposes) | Inferred from related compounds |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | Inferred from related compounds |

Synthesis Methodology

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through a well-established condensation reaction. The general approach involves the cyclization of a β-ketoester equivalent with an appropriate N-substituted thiourea.

Reaction Scheme:

Figure 2: Synthetic pathway for 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Experimental Protocol:

The following protocol is a detailed, step-by-step methodology for the synthesis of the target compound, adapted from general procedures for the synthesis of 6-aminouracil derivatives[4].

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.1 mol) in anhydrous ethanol (290 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N-methylthiourea (0.1 mol) and ethyl cyanoacetate (0.1 mol) sequentially.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 6 with glacial acetic acid. The resulting precipitate is the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with distilled water, and then with a small amount of cold ethanol. Dry the product in a desiccator overnight to obtain the purified 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted):

-

δ ~2.5-3.0 ppm (s, 3H): This singlet is attributed to the protons of the methyl group at the N1 position.

-

δ ~5.0-5.5 ppm (s, 1H): A singlet corresponding to the vinyl proton at the C5 position.

-

δ ~6.5-7.5 ppm (br s, 2H): A broad singlet for the two protons of the amino group at the C6 position. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ ~11.0-12.0 ppm (br s, 1H): A broad singlet corresponding to the proton of the N3-H group.

¹³C NMR Spectroscopy (Predicted):

-

δ ~30-35 ppm: Carbon of the N1-methyl group.

-

δ ~90-100 ppm: C5 carbon.

-

δ ~150-160 ppm: C6 carbon, attached to the amino group.

-

δ ~160-170 ppm: C4 carbonyl carbon.

-

δ ~175-185 ppm: C2 thiocarbonyl carbon.

FTIR Spectroscopy (Predicted):

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and the N3-H group.

-

~3100-3000 cm⁻¹: C-H stretching of the vinyl C5-H.

-

~1650-1700 cm⁻¹: C=O stretching of the carbonyl group at C4.

-

~1550-1600 cm⁻¹: N-H bending vibrations of the amino group.

-

~1200-1250 cm⁻¹: C=S stretching of the thiocarbonyl group at C2.

Mass Spectrometry (Predicted):

-

[M]+: The molecular ion peak would be expected at m/z = 157.03.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of the methyl group, the amino group, and cleavage of the pyrimidine ring.

Potential Biological Activities and Applications in Drug Discovery

The biological potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be inferred from the extensive research on related thiouracil and aminouracil derivatives. These classes of compounds have demonstrated a wide spectrum of pharmacological activities.

Antimicrobial Activity: Derivatives of 6-aminothiouracil have been reported to exhibit significant antibacterial and antifungal properties[1][2]. The presence of the thiourea moiety is often associated with antimicrobial effects. The N1-methylation and C6-amination in the target molecule may modulate this activity, potentially leading to improved potency or a different spectrum of activity. A proposed workflow for evaluating the antimicrobial potential is outlined below.

Figure 3: Workflow for antimicrobial activity evaluation.

Antiviral Activity: Uracil and thiouracil derivatives are well-known for their antiviral activities, particularly against retroviruses like HIV[8][9]. They can act as non-nucleoside reverse transcriptase inhibitors. The specific substitutions on the pyrimidine ring are crucial for this activity. Further investigation is warranted to explore the antiviral potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one against a panel of viruses.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of 6-aminouracil derivatives[3][10]. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in cancer cell proliferation and survival. The structural similarity to purine bases allows them to interact with various biological targets.

Enzyme Inhibition: The thiouracil scaffold is known to inhibit various enzymes. For instance, propylthiouracil is a known inhibitor of thyroid peroxidase[11]. The amino and methyl substitutions on the core structure of the title compound could confer inhibitory activity against other classes of enzymes, such as kinases or proteases, which are important targets in drug discovery.

Safety and Handling

As with any research chemical, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a promising heterocyclic compound with a chemical structure that suggests a wide range of potential biological activities. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis protocol, and an exploration of its potential applications in drug discovery based on the established pharmacology of related compounds. The provided information serves as a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

-

Mohamed, N. R., El-Saidi, M. M., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Scientia pharmaceutica, 75(3), 113–126. [Link]

-

ResearchGate. (n.d.). Reactions of aromatic aldehydes with 6-amino-1-methyl-2-thiouracil. Retrieved January 14, 2026, from [Link]

-

Mohamed, N. R., El-Saidi, M. M. T., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica, 75(3), 113-126. [Link]

-

Gaafar, A. M., Ali, O. M., & El-Sayed, W. A. (2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Egyptian Journal of Chemistry, 61(Special Issue (The 8th International Conference on Heterocyclic Chemistry)), 1-12. [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-366. [Link]

-

IOSR Journal. (n.d.). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-1-methyluracil. Retrieved January 14, 2026, from [Link]

-

mzCloud. (n.d.). 6 Methyl 2 thiouracil. Retrieved January 14, 2026, from [Link]

-

El-Sayed, N. F., & Abdel-Aziz, M. (2011). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 1(2), 13-26. [Link]

-

Preprints.org. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6- Methyl-2- thiouracil and 6-Propyl. [Link]

-

Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. The Journal of clinical endocrinology and metabolism, 43(1), 152–158. [Link]

-

El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2007). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Archiv der Pharmazie, 340(5), 251–257. [Link]

-

PubChem. (n.d.). Methylthiouracil. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

ResearchGate. (n.d.). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Retrieved January 14, 2026, from [Link]

-

Wolff, D. J., & Gribin, B. J. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of biochemistry and biophysics, 407(1), 108–118. [Link]

Sources

- 1. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jppres.com [jppres.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mzCloud – 6 Methyl 2 thiouracil [mzcloud.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 9. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Methylated Aminothiouracil Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases and a plethora of therapeutic agents. Within this class, 6-aminothiouracil derivatives are of particular interest due to their structural analogy to natural purines and their demonstrated wide-ranging biological activities.[1] The introduction of a methyl group at the N1 position, creating 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a critical modification. N-methylation can significantly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, increasing membrane permeability, and modifying receptor binding interactions.[2] This guide provides a comprehensive technical overview of this specific N-methylated derivative, focusing on its chemical properties, synthesis, and potential applications as a versatile building block in drug discovery.

Section 1: Compound Identification and Core Properties

Precise identification is paramount for reproducible research. While the parent compound, 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is well-documented with CAS Number 1004-40-6, the N1-methylated variant is a more specialized derivative.[3] This section consolidates its key identifiers and physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | 6-amino-1-methyl-2-sulfanylidene-1,3-dihydropyrimidin-4-one | N/A |

| Synonyms | 6-Amino-1-methyl-2-thiouracil | [4] |

| CAS Number | Not explicitly indexed; parent CAS is 1004-40-6 | [3][5] |

| Molecular Formula | C₅H₇N₃OS | Inferred |

| Molecular Weight | 157.19 g/mol | Inferred |

Structural and Physicochemical Characteristics

| Property | Value / Description | Source |

| Appearance | Typically an off-white or light yellow crystalline solid. | [6] |

| Melting Point | >300 °C (decomposes) for the parent compound; similar high M.P. expected. | [6] |

| Solubility | Slightly soluble in DMSO and methanol; low aqueous solubility. | [6] |

| pKa | Estimated around 7.9 for the parent compound. | [6] |

The structure features a pyrimidine core with an amino group at C6, a carbonyl group at C4, and a thiocarbonyl (thione) group at C2. The N1-methyl group prevents tautomerization at that position and eliminates a hydrogen bond donor site, which can increase lipophilicity compared to the parent compound. The molecule still retains hydrogen bond donors (N3-H and -NH₂) and acceptors (C=O, C=S), allowing for diverse intermolecular interactions critical for biological activity.

Section 2: Synthesis and Purification

The synthesis of N-substituted 6-aminothiouracils is typically achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of an N-substituted thiourea with a cyanoacetic acid ester in the presence of a strong base.

Rationale of the Synthetic Pathway

The causality of this reaction is rooted in classical organic chemistry principles. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of methylthiourea. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the stable heterocyclic pyrimidine ring. This one-pot reaction is highly effective for generating a wide array of substituted uracil analogs.[7]

Synthesis Workflow Diagram

Caption: General synthesis workflow for N-methyl-6-aminothiouracil.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of related 6-aminouracils.[8]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add 22.5 g (0.25 mol) of methylthiourea. Stir the mixture until the solid is fully dissolved.

-

Condensation Reaction: Add 28.3 g (0.25 mol) of ethyl cyanoacetate dropwise to the solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 8-10 hours.

-

Precipitation: After reflux, cool the mixture to room temperature. The sodium salt of the product may precipitate. Remove the ethanol under reduced pressure.

-

Acidification: Dissolve the resulting residue in 150 mL of warm water. Acidify the solution by slowly adding glacial acetic acid until the pH is approximately 6. A precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like a dimethylformamide/water mixture to yield the pure 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Section 3: Applications in Research and Drug Development

The 6-aminothiouracil scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Derivatives have shown a remarkable diversity of pharmacological activities.

Core as an Anticancer Agent Precursor

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[1] The thiouracil core, in particular, has been used to develop inhibitors of key enzymes in cancer progression, such as PIM-1 kinase. The N-methyl group can serve as a key interaction point or a tool to optimize selectivity and potency.

Foundation for Antimicrobial and Antiviral Drugs

The structural similarity of the aminothiouracil core to nucleobases makes it an excellent starting point for the design of antiviral and antimicrobial agents that can interfere with nucleic acid synthesis or other vital pathogen pathways. Metal complexes of related thiouracil derivatives have demonstrated significant antibacterial and antifungal activity, suggesting that the core ligand structure is crucial for these properties.[9][10]

Scaffold for Enzyme Inhibitors

The functional groups on the 6-amino-1-methyl-2-thiouracil ring make it an ideal scaffold for developing enzyme inhibitors. The amino group can be functionalized to extend into active site pockets, while the thiocarbonyl and carbonyl groups can form key hydrogen bonds with protein backbones. This versatility has been exploited to create inhibitors for various enzyme classes.

Logical Pathway for Drug Discovery

The utility of this compound is best visualized as a starting point in a drug discovery cascade. Its reactive amino group allows for the straightforward synthesis of large compound libraries via techniques like amide coupling or reductive amination.

Caption: Drug discovery workflow starting from the core scaffold.

Conclusion and Future Outlook

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a highly valuable, yet specific, building block for chemical and pharmaceutical research. Its N-methylated pyrimidine core offers a unique combination of structural rigidity, functional handles for diversification, and favorable physicochemical properties. While its parent compound is more widely documented, the strategic introduction of the N1-methyl group provides a critical tool for fine-tuning biological activity and pharmacokinetic parameters. Future research will likely focus on leveraging this scaffold to build combinatorial libraries aimed at discovering novel, potent, and selective inhibitors for a range of therapeutic targets, from kinases in oncology to enzymes in infectious diseases.

References

-

Amerigo Scientific. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. [Online] Available at: [Link]

-

Chembeez. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 95%. [Online] Available at: [Link]

-

MDPI. Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. [Online] Available at: [Link]

-

MDPI. Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. [Online] Available at: [Link]

-

ResearchGate. Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. [Online] Available at: [Link]

-

Royal Society of Chemistry. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Online] Available at: [Link]

-

PubMed Central. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Online] Available at: [Link]

-

PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Online] Available at: [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one - Amerigo Scientific [amerigoscientific.com]

- 4. synchem.de [synchem.de]

- 5. 1004-40-6|6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one|BLD Pharm [bldpharm.com]

- 6. 6-Aminothiouracil CAS#: 1004-40-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted aminothiouracil derivative of significant interest in medicinal chemistry and drug development. Aminouracil scaffolds are foundational in the synthesis of a wide array of therapeutic agents, including antivirals and anti-Alzheimer agents.[1][2] This document details the predominant synthetic methodology, explains the underlying reaction mechanism, provides a detailed experimental protocol, and outlines the necessary analytical characterization for product validation. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Overview

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-amino-1-methyl-2-thiouracil, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine ring is a core structure in numerous biologically active molecules, including nucleobases and various pharmaceuticals.[3] The specific substitution pattern of this target molecule—an amino group at C6, a methyl group at N1, and a thiocarbonyl at C2—makes it a versatile precursor for constructing more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have demonstrated potential as antimicrobial and antitumor agents.[4]

The most reliable and widely employed synthetic strategy for this class of compounds is the base-catalyzed condensation reaction between an active methylene compound and a substituted thiourea. Specifically, the synthesis of the target molecule is efficiently achieved through the cyclocondensation of ethyl cyanoacetate with N-methylthiourea. This approach is favored for its high atom economy, operational simplicity, and consistently good yields.

This guide will focus exclusively on this primary synthetic route, providing the necessary detail for its successful replication and validation in a laboratory setting.

Core Synthesis: Base-Catalyzed Cyclocondensation

The cornerstone of this synthesis is a base-catalyzed condensation reaction. The selection of reagents and conditions is critical for driving the reaction to completion and minimizing side products.

Causality of Reagent Selection

-

Ethyl Cyanoacetate: This molecule is the source of C4, C5, and C6 of the pyrimidine ring. Its utility stems from the "active methylene" group (the CH₂ adjacent to both the nitrile and ester).[5] The electron-withdrawing nature of the cyano (-CN) and ethoxycarbonyl (-COOEt) groups renders the methylene protons acidic and easily removable by a strong base.

-

N-Methylthiourea: This reagent provides the N1, C2, N3, and the N1-methyl group of the final heterocycle. Its preparation from methyl isothiocyanate and ammonia is well-documented.[6]

-

Sodium Ethoxide (NaOEt): This strong base is the catalyst for the reaction. Its primary role is to deprotonate the active methylene of ethyl cyanoacetate, generating a highly nucleophilic carbanion. Using the ethoxide salt in ethanol solvent prevents transesterification side reactions that might occur if a different alkoxide were used.

Reaction Mechanism

The reaction proceeds through a well-understood multi-step mechanism:

-

Deprotonation: Sodium ethoxide abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate intermediate.

-

Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon atom of the thiocarbonyl group (C=S) in N-methylthiourea.

-

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom from the N-methylthiourea attacks the electrophilic carbonyl carbon of the ester group. This step forms the six-membered ring and eliminates ethanol as a leaving group.

-

Tautomerization & Neutralization: The resulting intermediate exists as a sodium salt. Subsequent acidification neutralizes the salt and allows for tautomerization to the more stable aromatic pyrimidine ring, leading to the precipitation of the final product.

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a derivative of the biologically significant thiouracil scaffold. This document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its primary mechanism of action as an antithyroid agent. Drawing upon established knowledge of thiouracil derivatives, this guide offers insights into its potential therapeutic applications and the biochemical pathways it modulates. Detailed experimental protocols, data representations, and pathway diagrams are included to support researchers in the fields of medicinal chemistry and pharmacology.

Introduction and Nomenclature

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-amino-1-methyl-2-thiouracil, belongs to the thiopyrimidine class of heterocyclic compounds. The core structure, thiouracil, is a sulfur-containing analog of uracil, a key component of ribonucleic acid. The introduction of an amino group at the 6-position and a methyl group at the 1-position significantly influences the molecule's electronic and steric properties, which in turn dictates its biological activity. Thiouracil and its derivatives have long been recognized for their therapeutic applications, most notably in the management of hyperthyroidism.[1][2] This guide will focus on the specific attributes and potential of the N1-methylated amino-substituted derivative.

The IUPAC name for the parent compound is 6-amino-2-sulfanylidene-1H-pyrimidin-4-one.[3] The methylation at the N1 position leads to the systematic name 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

Physicochemical Properties

The physicochemical properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are crucial for its handling, formulation, and pharmacokinetic profile. While experimental data for this specific derivative is not extensively published, the following table includes data for the parent compound, 6-aminothiouracil, and the closely related 6-amino-1-methyluracil to provide a reasonable estimation.

| Property | Value (6-aminothiouracil) | Value (6-amino-1-methyluracil) | Estimated Value for Target Compound | Source |

| Molecular Formula | C₄H₅N₃OS | C₅H₇N₃O₂ | C₅H₇N₃OS | [4] |

| Molecular Weight | 143.17 g/mol | 141.13 g/mol | 157.19 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | White solid | Expected to be a solid | [1] |

| Melting Point | >300 °C (decomposes) | >320 °C | Expected to be high, likely with decomposition | [6] |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions | Expected to have low aqueous solubility | [1] | |

| pKa | ~8.2 (thiol group) | Expected to be in a similar range | ||

| LogP | -1.0 to -0.5 (estimated) | -1.3 | Expected to be in a similar range | [5] |

| CAS Number | 1004-40-6 | 2434-53-9 | Not readily available | [4][5] |

Synthesis and Characterization

The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be approached through two primary routes: a linear synthesis building the heterocyclic ring with the N1-methyl group already in place, or by post-modification of the pre-formed 6-aminothiouracil ring system.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the condensation of a β-ketoester equivalent with N-methylthiourea. This approach is analogous to the well-established synthesis of the related compound, 6-methylthiouracil, which utilizes the condensation of ethyl acetoacetate and thiourea.[1]

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: N-Alkylation of 6-Aminothiouracil

A more direct and often preferred method for generating specific N-alkylated derivatives is the selective alkylation of the parent heterocycle. The following protocol is a representative procedure based on general N-alkylation methodologies for purines and pyrimidines.[7]

Materials:

-

6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (6-aminothiouracil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Dry diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-aminothiouracil (1 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.

-

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Mechanism of Action and Biological Pathways

The primary and most well-documented pharmacological action of thiouracil derivatives is the inhibition of thyroid hormone synthesis.[8][9][10] This positions 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a potential therapeutic agent for hyperthyroidism.

Inhibition of Thyroperoxidase

The key enzyme in thyroid hormone synthesis is thyroperoxidase (TPO), a heme-containing enzyme located at the apical membrane of thyroid follicular cells.[11] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[12][13]

Thiouracil derivatives, including the subject compound, act as inhibitors of TPO.[14][15] The proposed mechanism involves the drug acting as a substrate for TPO, leading to its own oxidation and subsequent irreversible inactivation of the enzyme.[9] This prevents the formation of thyroid hormones, thereby reducing their circulating levels and alleviating the symptoms of hyperthyroidism.

Caption: Inhibition of Thyroid Hormone Synthesis by the target compound.

Peripheral Deiodination

Some thiouracil derivatives, such as propylthiouracil, also exhibit a secondary mechanism of action by inhibiting the peripheral conversion of the prohormone T4 to the more active T3.[8] This is achieved by inhibiting the enzyme 5'-deiodinase.[10] It is plausible that 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may also possess this activity, which would contribute to its overall antithyroid effect.

Potential Applications in Drug Development

The primary therapeutic potential of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its application as an antithyroid drug for the treatment of hyperthyroidism and Graves' disease. The structural modifications (N1-methylation and 6-amino substitution) compared to propylthiouracil could influence its potency, duration of action, and side-effect profile.

Furthermore, recent studies have highlighted the anti-inflammatory effects of methylthiouracil.[16] It was shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests that 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one could be investigated for its potential in treating inflammatory conditions.

Conclusion

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a promising thiouracil derivative with significant potential in drug development, particularly as an antithyroid agent. Its mechanism of action, centered on the inhibition of thyroperoxidase, is well-grounded in the established pharmacology of this class of compounds. The synthetic routes are accessible, allowing for further derivatization and structure-activity relationship studies. Future research should focus on the detailed pharmacological and toxicological profiling of this compound to fully elucidate its therapeutic potential.

References

-

Schematic Diagram of Thyroid Hormone Biosynthesis and Release. ResearchGate. Available at: [Link]

-

Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Thyroid hormone synthesis. CUSABIO. Available at: [Link]

-

The mechanism of action of the thioureylene antithyroid drugs. PubMed. Available at: [Link]

-

Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. European Thyroid Journal - Bioscientifica. Available at: [Link]

-

6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Amerigo Scientific. Available at: [Link]

-

6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 95%. Chem Pure - Chembeez. Available at: [Link]

-

The Thyroid Gland. TeachMePhysiology. Available at: [Link]

-

The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. PubMed. Available at: [Link]

-

Methylthiouracil. Wikipedia. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. Preprints.org. Available at: [Link]

-

Anti-inflammatory effects of methylthiouracil in vitro and in vivo. PubMed. Available at: [Link]

-

Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. National Center for Biotechnology Information. Available at: [Link]

-

METHYLTHIOURACIL 1. Exposure Data. IARC Publications. Available at: [Link]

-

4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-. NIST WebBook. Available at: [Link]

-

2,3-Dihydro-5-(2-hydroxyethyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one. PubChem. Available at: [Link]

-

Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry. Available at: [Link]

-

What is the mechanism of Methylthiouracil? Patsnap Synapse. Available at: [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Available at: [Link]

-

6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. PubChem. Available at: [Link]

-

6-Amino-1-methyluracil. PubChem. Available at: [Link]

-

Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. Available at: [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

-

N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide. PubChem. Available at: [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Extrathyroidal actions of antithyroid thionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo- [webbook.nist.gov]

- 5. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. File:Thyroid hormone synthesis.png - Wikipedia [en.wikipedia.org]

- 10. 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt | C4H7N5O2S | CID 3005859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one hydrate [cymitquimica.com]

- 15. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iosrjournals.org [iosrjournals.org]

physical and chemical properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental methods and provides robust, self-validating protocols for the characterization of this and similar heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced properties of its derivatives is critical for the rational design of novel therapeutics.[1][2][3]

Compound Identification and Structural Attributes

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to the thiouracil family, a class of heterocyclic compounds isosteric to the natural pyrimidine bases found in nucleic acids. The introduction of a methyl group at the N1 position and an amino group at C6 significantly influences its electronic distribution, solubility, and potential for intermolecular interactions compared to its parent compound, 6-amino-2-thiouracil.

| Identifier | Value | Source |

| IUPAC Name | 6-amino-1-methyl-2-sulfanylidene-1,3-dihydropyrimidin-4-one | N/A |

| Molecular Formula | C₅H₇N₃OS | [4] |

| Molecular Weight | 157.19 g/mol | [4] |

| CAS Number | 35523-72-9 (for a related isomer) | [4] |

| InChI Key | YFYYRKDBDBILSD-UHFFFAOYSA-N (Parent Compound) | [5][6] |

Note: Specific experimental data for this exact N1-methylated derivative is sparse in publicly available literature. Therefore, this guide emphasizes the established methodologies for determining its properties, drawing parallels with closely related analogs like 6-amino-2-thiouracil[5][7] and 6-amino-1-methyluracil[8] where appropriate.

Physical Properties and Characterization Protocols

The physical properties of a compound are foundational to its handling, formulation, and purification.

Appearance and State

As a substituted pyrimidinone, the compound is expected to be a crystalline solid at standard temperature and pressure. Its color may range from white to off-white or pale yellow, a common characteristic of sulfur-containing organic molecules.

Solubility Profile

The solubility of a potential drug candidate is a critical parameter, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this molecule, containing both polar functional groups (amine, amide, thioamide) and a small non-polar region (methyl group, heterocyclic ring), suggests complex solubility behavior.

Expected Solubility:

-

Water: Limited solubility is expected. While the polar groups can engage in hydrogen bonding, the overall heterocyclic structure can limit extensive hydration.

-

Acids (e.g., 5% HCl): Solubility is expected to increase significantly. The basic amino group at C6 will be protonated to form a water-soluble ammonium salt.[9][10] This is a key characteristic of compounds containing basic nitrogen.

-

Bases (e.g., 5% NaOH): Solubility is expected to increase due to the deprotonation of the N-H protons in the pyrimidine ring, which have acidic character, forming a soluble salt.[11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the molecule's polarity and hydrogen bonding capabilities.

This protocol provides a systematic approach to qualitatively assess the solubility and classify the compound based on its acid-base properties.[9][10]

-

Preparation: Place approximately 20-30 mg of the compound into four separate, clearly labeled test tubes.

-

Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds.[12] Observe if the solid dissolves completely.

-

If Soluble: Test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10]

-

If Insoluble: Proceed to the next steps.

-

-

Acid Solubility (5% HCl): To the second tube, add 1 mL of 5% aqueous HCl. Shake vigorously for 60 seconds. Observe for dissolution. A positive result indicates the presence of a basic functional group (Class B).

-

Strong Base Solubility (5% NaOH): To the third tube, add 1 mL of 5% aqueous NaOH. Shake vigorously and observe. Dissolution indicates the presence of an acidic functional group.

-

Weak Base Solubility (5% NaHCO₃): To the fourth tube, add 1 mL of 5% aqueous NaHCO₃. Shake and observe. Dissolution suggests the presence of a strong acid (e.g., a carboxylic acid), while insolubility (if it was soluble in NaOH) points to a weak acid.[9][11]

Melting Point

The melting point is a fundamental physical property that serves as a crucial indicator of purity. A pure crystalline compound will exhibit a sharp, well-defined melting point range, typically spanning 0.5-1.0°C.[13] Impurities depress and broaden this range.

This protocol uses the standard capillary method, which is recognized by most pharmacopeias.[14]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a glass capillary tube into the powder several times to collect a small amount of the sample.

-

Tap the closed end of the capillary firmly on a hard surface to pack the powder down into a compact column of 2-3 mm in height.[14][15]

-

-

Preliminary (Fast) Determination:

-

Place the capillary into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[13] This saves time and establishes the boundaries for the accurate measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Use a fresh sample in a new capillary tube. Re-solidifying a melted sample can change its crystalline structure.

-

Set the start temperature to 5-10°C below the expected melting point and use a slow heating rate (1-2°C per minute).

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the accurate determination at least once to ensure consistency.

-

Chemical & Spectroscopic Properties

The chemical properties dictate the reactivity, stability, and mechanism of action of a molecule.

Acidity, Basicity, and pKa

The molecule possesses both acidic and basic centers, making it amphoteric.

-

Basic Center: The primary amino group (-NH₂) at the C6 position is the main basic site.

-

Acidic Centers: The N-H protons at the N3 position (and potentially the N1, though it is methylated) are acidic due to resonance stabilization of the resulting conjugate base across the O=C-N-C=S system.

Predicting pKa values can be done by referencing similar structures. For example, 6-amino-1-methyluracil has a reported pKa.[8] Computational methods can also provide reliable estimations.[16][17]

| Ionizable Group | Predicted pKa Range | Notes |

| Amino Group (Conjugate Acid) | 3.0 - 4.5 | Basic. Protonation occurs at the exocyclic nitrogen. |

| N3-H Proton | 7.5 - 9.0 | Acidic. Deprotonation forms an anion stabilized by resonance. |

While several methods exist, UV-Vis spectrophotometry is a common and accessible technique.[18] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV absorption spectra.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

-

Add a small, constant amount of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum for each sample at a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal.

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[18]

Tautomerism

This molecule can exist in several tautomeric forms due to proton migration. The primary equilibria are the amide-imidic acid (lactam-lactim) and thioamide-thioimidic acid (thione-thiol) tautomerism. The thione and lactam forms are generally the most stable in the solid state and in most solvents. Understanding which tautomer predominates is crucial as it dictates the molecule's hydrogen bonding patterns and receptor interactions.

Spectroscopic Profile

Spectroscopic techniques are indispensable for structural elucidation and confirmation.[19][20]

1. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[21]

-

Expected Absorptions:

-

3450-3300 cm⁻¹: N-H stretching vibrations from the amino group and the N3-H.

-

3000-2850 cm⁻¹: C-H stretching from the methyl group.

-

~1680-1640 cm⁻¹: C=O stretching (amide carbonyl).

-

~1620 cm⁻¹: N-H bending (scissoring) of the amino group.

-

~1200-1050 cm⁻¹: C=S stretching (thiocarbonyl). This band can be weak and is often coupled with other vibrations.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.[22]

-

¹H NMR (in DMSO-d₆):

-

~11.0-12.0 ppm: A broad singlet corresponding to the N3-H proton.

-

~6.5-7.5 ppm: A broad singlet for the two protons of the -NH₂ group.

-

~5.0-5.5 ppm: A singlet for the vinyl C5-H proton.

-

~3.3 ppm: A singlet for the three protons of the N1-CH₃ group.

-

Note: The NH protons are exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

~175-185 ppm: C2 (C=S).

-

~160-170 ppm: C4 (C=O).

-

~150-155 ppm: C6 (carbon bearing the amino group).

-

~90-100 ppm: C5 (vinyl carbon).

-

~30-35 ppm: N1-CH₃ carbon.

-

3. Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores.[21][23] The dihydropyrimidinone ring with its carbonyl, thiocarbonyl, and amino substituents constitutes a strong chromophore. The λ_max would be expected in the 250-300 nm range, and its position would be sensitive to pH due to the different electronic structures of the protonated and deprotonated species.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgt2PlRTp2Kx9cLDdXmnzu4Y6IulNLsrm5YzAAcJqxH9eozrVbQevoO7dOUwGU8fXp37nYtCkxKi2YOA-VH45BOuforP89DLqoo1GFJaGoUaQvySneLjDYKC72-YtzHOP8I9yojRTqMsdQa4YxoUpNtEZA1Si0Qr8SxEXSYI3L8F2jJz1EXto=]

- Melting Point Determination - thinkSRS.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZFfYceZQdzKRktcOWGWpyZVk2kZ36yxit07hjxQV_2b9zO6pRbo1HD9cVLPYvFOxhROcUlBrLk2tTy8413fA9WTQ00faQClw4yD_wfaqelmQB4dFCfqW7ZmItC7RNDMIQyy1U-mY51qidXvY91aEUoujr6gt7wvjktRad5Azv73RtGA==]

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVpun-MRk-bmP5e-JJrJyQfqWmh790B3JGBPcldJqEj0EF1Bx3gaTcxepmf3u84hNsXigG61bnXUNgvm1s7LF-yhfDzUDkeSbdJPZCTQsaCxELUeoikqi8cOxhgKMZlXx7sPRMP2-zJpM0cG9kEnGYsiCKkr9I5j96x8nax1cQlLA_z1ZT8bSOnZlLZCC5Fny-FyfsgrPNoA==]

- Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt6l4GbrME0tpjf6EQUqk3VZJPp_1KOELDDFZwtwkOwFEqh_5RjiyGs0Jp00sIBiForasr6ehy0SzEXPoTR2zq_GUpmFa57ztbX9TCMyHPQ76G0Nbm-Ht-c5xlYp5dG8qew-QadNUm5_4_lBzQWlIql5j-Ss1rRyO3c5EXZO9C]

- Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [metaphactory] - SemOpenAlex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSRhxHYdjTuH9b2aWbvJ12LhXu0eU_o21O8ZRDWvrAgmwLaXQr3JtZgD6aDPqhfz6ah6kOpE5Dla1kH8ytCDCyONk8iS60u_PHS93-B-pCN9yX9OHY2ZKP-eUchjqoH6IS5K4=]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG07wklmYynwyWTCC8gliOH8Rb-zbrN9JLCsp_lJxi7c-Iwdpz7cTLzIu6QfRJj7kZabnub1ew4cTJylfPxSGbC5_tT2GcL8TCukb8hznjxs0zW8I5hJ7BN7r2uKbkaf0hjnmhK]

- Melting Point Determination / General Tests. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpaQN4IZyKs7N4TRgO7sntuVln5Ay2cE-MRfG7N2eXvpDN1iQ5HQVKzZj-xkFWKWMHwX8yNd2DYub9pOIXSzbGhBx17W2CKXRChOrG9EbIW0O0kVI8beD1ePUXhlvJKJDOHtgU1-hQSGKpHBF5oTApMqsRz3oWpvr1_jJQdibhFO9xe8topVu96rZtQ==]

- Measuring the Melting Point - Westlab Canada. (2023-05-08). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZHhVyPbbLfHy4SUJ47wOfDFKDYyX1QBeS-YNrMDQzh6lqqzTE3g2M_vX1fM0LxdHdR6udknhuvGk52fOpFTgFYukwRxTcANAKJZKkuW24Jy7tJbCxy0SIVNuUZj40ueEC_fGf9-gDRPqQbsnn2Z8=]

- Melting point determination - SSERC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcjZTsIocvCOGZLekxd3ig4HIAJH0KJFCNsEVEIqsvbIx6MdJpvRFuXESsHE-N7KxdReJcFlQ5ZgnNCFtk25cfYtABB-WRyQUBoNNEJwZ7P9p4tiDyvyTKeCPCZsaWnOUkfDjg7RUn6i6vbg07YhtW7ze1QaL5WRjxr9iac2Yh3mpAGWlTsFNYn5CK3P0NNg-LyLKMa8oF5Qr8bnbKpuU=]

- How can you determine the solubility of organic compounds? - Quora. (2017-06-24). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB5gCtxF4BP9__SWuKzyO2KAaK7KCn_i6O03sOEciqBO6qW4eQCmUBysffQ4uDDB3sLLWUvIIioAG4Oj1TdutJ6ML9YFFJClHWvDQHUa6bllCZoZT4IbbOHUXDKNZx_UAOwW2tpqG9MQ2KZkLy2wA3PB6ME5L7h2CsXiQuGUTs2SIzqXaL_UOiy3Q=]

- 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one hydrate - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGLIFhAufJMbCuD8hTEbBIk_fORMqxjHd3HewDRSb9e4KG7Fm3eB27LqulFJLgs34bU5fQA0S-8Xf-7iJJYS48la6pTd-OX5AG43cjfaYhWl9s12PTRFK5LLWGuJXBYBvmKGCZapSz-Hjm_C64okFYji79aR1pq0ux_j2mog-ucVBOKjJg31-YzZ5a5AnNw46i9fR8pjC9IIeLITK8VLV6vkc6ogY-CsBC]

- A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts | Request PDF - ResearchGate. (2025-08-06). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvWJKBVTna-sd7PX_mlu-z46tLZXtcuhaOE9qvq3szle-ut62fEQ5rqQ_HgKKnKUsmy8Sh5la5mZ_WxW-G1wBMxBSPne2cMEFJ8BKH0UIURjvNGsIglOpCHxioOCTgE9rU51u9QXt59s_nFRDl5olyq9Zt2ZWud2fG47f5cTy7cx_Ld28tut5JaOY3F5nySQ-PtBaaBJ4alDyUoqAS1SSD--uiZPYyMLCfES861yh4ldAUJ6Tl-y0zejONOYv48t6dB929v7zFap7kwpMiK02O53-nL27Wa3ul7UPxOr5RjrTLmcnZ_tt3l2MQREqKDhxXBPRT7SVafOs=]

- Solubility of Organic Compounds. (2023-08-31). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRVHtJJ01GjgVSUzTcbtPtkni9EN_k94LwHQx_RpyyhCXZ3dlmnpaz-8FQrPxUjW2tx5Szaa3m_udqyRk0g1U-69IzKwhGNKRlGTwshF1Cnzh7iy9QnMsXDsTs28GHHwmnHsP0879w1mALQzDpieki9EDyP3l2q2uMtSUhbl_ZH5Ssrmazmnnp]

- Supporting Information - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa93qGn3y-qi2eQUYBJDuW31U5l4VS7FFxFbcI-JM_xKHLkpNiKSAAkC5ngUCgwWLUkKyBmEQHYtSVshF2MJX0Kgn7mE8yoJyelEwKjUXvwt3Y_mxE7AOet-eV51lxCiy9amLGzL9Ck60chd19mbmpSAdDWO1g8PU=]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNIorAkWll1GF94DR8m0HjdGpf7Z4QDxqO_1e89A3j--uVEoSQYcsWyx0JcGNso04HMT_iBoS5QeDXVFw1uw-UEugyhH_vilrRr7Adol--l6E7fKmPZvuoGcTnUWD2Lwe-vKhr]

- Difference between UV and IR and NMR spectroscopy? - Rocky Mountain Labs. (2023-11-17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx96CGXNb-2pyToPWZsVJJJa6R84-rfOITJVvYytOioIuN-YLR8_fQjNcOxwecZslzzF6O7QXV2IaqUfaaXKG99xuK-8OjNqvpGcJWuouhoMD3cJOSEY_tJwUJqNzdo32dAgMniNps2zy2MgUcvIdqeyq8OCRTQTI=]

- Difference Between UV, IR, and NMR Spectroscopy - Creative Biostructure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrUrq3BV4VF1KnJnt40vqeC1jGYryt6c225x91mlhA2X5QS2KgMK67ME2s8j49Ml5uQA14C4vplQnpwVPKZHSzrsuvFWqs97tLnvck5oN8uv4N539g-03cnWaLVi2zgyG8wsHZ_XsSoBr_gK7zX7ihui7fNWRFmVGc5gjjkLbDFNMkEhYwgE8g3-YB8JWDSes67g==]

- 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ex_c5VJb-Hapjd57iKzm3AHNZrO8HG1osDymjep29kMOqS3HHDOBxwRB5dmOsESZhmCGkhu55fo15gaz3CZxJsNWD0FsrM64dBttoKhXTvh595JYd_JAc_FGg4_Wacqp5saEtDOzhB22n8Lm3VUurmnNveaAElQggZ3qnQxjHr51_3__Ixl-iYnczYcBVgkLLznGx-mpKgtDEw==]

- 5: Organic Spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0q5NFGTcckh9_AIvoX0Jr6Dj9n4HS9Ps7uzgPjNq7D9lebZddKWVLqdeTbwEbMpdku4O5bGmt2dALmeCoN0qQvXFtwZqrkSLF1VrvwUg3-2TJgQ88ZvTsmJkaK9rkS2ce5fSVZmqqTYxJJ8zJBoAnhfuZ7luyWtErN1dTQQt2jLF9sD86uzh_kvRjAqeHnndKvYDWmFbJQPNGdw2oVEEAooFL]

- Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes - Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44yJ5PL9cDF--Bk3QB_1rgL5-1h5E1v_Q108DjO3euh7W6ZO2sCcYV61sewzZk5jISAOw6zaj-KNJFUQIGoTLD3b-qw1l3J0uiSo2IeNm3BDZoPysGmjiyUnI4L29Zr4A7JsNpTOOOq5rZtNLzV558OhxO0JaMzBqxH15yn3T6PuiSv7h-hKHLosOvM-n3JXimUmvODvy3cO_VU9IpP-6PfTR_1C_E_szwZh-wnfLSsNXFA==]

- Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. (2022-03-25). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElcWxNYBI8MVBVrZy_4pa3hSN3XA22Y-oaMDOt2Fh1BXg4qZbjbDct-sTeHEJV1DBDZR1v8Vly3v6cr9v6-5hL0UqiWIIhzRX3zCS0Js8Dr-p3PSsV3tsmGH3KXqf8PIWiW77EyCqqoW7EeHGmJnTeQ9Lv-39lhevdIr1pViaE_5T9Z_vFFr0=]

- On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. (2020-12-24). [URL: https://vertexaisearch.cloud.google.

- Development of Methods for the Determination of pKa Values - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFED6LzYSSFyiSRJc9aCVQ8hewUAP_wX6ZFb_zU0CIb75PPD_VpDaqq58jggLoDfFfJm1cW20r6zPGhDZR6b2U3pDbfvvLkTrCxj61jQjSJVc6C1M0yyJ7s-OKI4a7NkC56b_Dw8pA-lspLsDg=]

- 3-Amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_QJMqjIJ4MYdKM1JxfZGn2LNXrYEQWtYzALVtBQv5LxrBlZ97MNG3Cjv4O7c9n1WB--Z-v9gHIIwuyu3CcM_o90EU-NF68PJWksF1MOvbsu7AI1xwY6Wd1H2QI3i8ryX-ZS76XB8AZcpcc2NyjQn4za-gHcGRuHFcWmAfYOGdA==]

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (2025-10-20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFND-oN3NUS428Kmp8k9Sh0Z8DfjSTs2igOoNVU_FjfjT4WSmSDYkJ-oYpCwebb6lijHomrTZi_UOXbHBk3yvQCQxWmDy1eh2UTyKjx5CllSntqvSVBxG5Uqjuse-obYPGNhkq_XUxWmWhG1egs]

- 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzwmvZ8JLhEBNKnUU69Qk3EmemMHRuS7EQj1q6AXf7rbxIgYkBWjqZu7yHdh72i6OHF5TEJMhSM9E3sm1wF-ItZRiXyr5JB-POeDtC8oWuC-h0Ki5ktxaNHdGD5fzHRnzYNiVpEMUSev3ftgrJu_MofuM679bXBUXpaSo=]

- 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis - PubMed. (2009-05-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9-MTvIHHjZwZXEcVSLwXmZ8kg5-pl19C3RY294D-PcuBABGsmmJGUUWWKaT0_5R2lWvSZ16piNrMJR4f3iVXsvX-lvQOfEpSFJkL4S7akuQGPqE_4W9C8murg69hX8kUNZyOv]

- 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo- - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMw5qnqEvT9BuMIz8-kQouBibK2FSo5HSWkVdv1OI38X_YieJ6vEi6aMlNudOhebfW8eHTyMIlHwijU1Vw-mOSumiU1oI39NdGvLixjAx5W_fmsoawk11WvIjrmWGQ4EwJ209PtAokZPAL9tAFLVpMhjLiPw0=]

- 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 95% | Chem Pure - Chembeez. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcZmluZpCGmFp9OMbIcVn0g7mjMDIQtvlOe6fO6jsfIEftic5D_gbjxvGOFpkOzg_wkLNYJmJ0nU-HkQGwq8U3w_leuqshwvEmlRZdqWEknAiDmCfMcLa2P7X60k2FcIpRwdgsfQ-qLed6XJYopNZLZ8fJSxjTHEzE7d3wYKKXmUKSJplBI7NNhgu33voaXc=]

Sources

- 1. lmaleidykla.lt [lmaleidykla.lt]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 35523-72-9 [sigmaaldrich.cn]

- 5. 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo- [webbook.nist.gov]

- 6. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one hydrate [cymitquimica.com]

- 8. 6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. chem.ws [chem.ws]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. metaphactory [semopenalex.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lehigh.edu [lehigh.edu]

- 20. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 21. rockymountainlabs.com [rockymountainlabs.com]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. fiveable.me [fiveable.me]

6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one solubility data

An In-depth Technical Guide to the Solubility of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Foreword

In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone of medicinal chemistry. Their structural resemblance to the nucleobases of DNA and RNA renders them invaluable scaffolds for a diverse array of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1] Among these, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a substituted thiouracil, holds significant interest. However, the therapeutic potential of any lead compound is fundamentally tethered to its physicochemical properties, with aqueous solubility being a primary gatekeeper of bioavailability.[2]

This technical guide offers a comprehensive exploration of the solubility of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. It is designed for researchers, scientists, and drug development professionals, providing not just data, but a foundational understanding of the principles governing its solubility, the methodologies for its empirical determination, and the context for its importance in pharmaceutical sciences. As a self-validating document, it emphasizes the causality behind experimental choices and grounds its claims in authoritative references.

While specific, publicly available quantitative solubility data for this particular N-methylated derivative is limited, this guide synthesizes data from structurally related analogs, outlines robust protocols for its determination, and provides the theoretical framework necessary for any scientist working with this promising molecule.

Physicochemical Profile and Predicted Solubility Characteristics

Chemical Structure:

-

IUPAC Name: 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

-

Common Name: N-methyl-6-aminothiouracil

-

CAS Number: While the CAS number for the parent compound, 6-Aminothiouracil, is 1004-40-6, the specific number for the N-1 methyl derivative is not consistently cited.[3]

-

Molecular Formula: C₅H₇N₃OS

-

Molecular Weight: 157.19 g/mol

The structure of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is characterized by a pyrimidine ring with several key functional groups that dictate its solubility: an amino group at position 6, a carbonyl group at position 4, a thiocarbonyl group at position 2, and a methyl group on the nitrogen at position 1.

Factors Influencing Solubility

The solubility of this molecule is a complex interplay of its ability to form hydrogen bonds with the solvent and its overall lipophilicity.

-

Hydrogen Bonding: The amino group (-NH₂) and the N-H proton at position 3 are hydrogen bond donors, while the carbonyl oxygen, the sulfur of the thiocarbonyl group, and the ring nitrogens can act as hydrogen bond acceptors. This allows for interactions with polar protic solvents like water and alcohols.

-